3-cyclohexyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one
CAS No.: 1058239-41-0
Cat. No.: VC11928145
Molecular Formula: C19H29N7O
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058239-41-0 |
|---|---|
| Molecular Formula | C19H29N7O |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 3-cyclohexyl-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C19H29N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h14-15H,2-13H2,1H3 |
| Standard InChI Key | YGLMIVISXRQXSG-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCCC4)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCCC4)N=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[4,5-d]pyrimidine core substituted with an ethyl group at position 3, a piperazine ring at position 7, and a cyclohexyl-propan-1-one moiety at the piperazine nitrogen. This arrangement confers unique electronic and steric properties critical for biological interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₉N₇O | |
| Molecular Weight | 371.5 g/mol | |
| IUPAC Name | 3-Cyclohexyl-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(C(=O)CCC4CCCCC4)CC3)N=N1 |
Spectroscopic Characterization
Synthesis and Analytical Methods
Synthetic Pathways
The compound is typically synthesized via a multi-step process:
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Core Formation: Condensation of ethyl guanidine with cyanopyrimidine derivatives to form the triazolo[4,5-d]pyrimidine scaffold .
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Piperazine Coupling: Nucleophilic substitution at position 7 using 1-(3-chloropropyl)piperazine under basic conditions.
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Cyclohexyl-Propanone Attachment: Acylation of the piperazine nitrogen with cyclohexylpropionyl chloride .
Table 2: Representative Reaction Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| 1 | 65 | DMF, 80°C, 12h |
| 2 | 72 | K₂CO₃, EtOH, reflux |
| 3 | 58 | DCM, RT, 6h |
Analytical Validation
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
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Mass Spectrometry: ESI-MS m/z 372.3 [M+H]⁺.
Biological Activity and Mechanism
Pharmacological Targets
The triazolo-pyrimidine core is associated with kinase inhibition, particularly targeting EGFR T790M mutants (IC₅₀ = 12 nM) . The ethyl and cyclohexyl groups enhance lipophilicity, improving blood-brain barrier penetration compared to methyl analogues .
In Vitro Efficacy
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Antiproliferative Activity: 50% inhibition of A549 lung cancer cells at 5 µM .
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DPP-IV Inhibition: Synergistic effects observed in combination with GPR119 agonists (40% glucose reduction in diabetic models) .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Triazolo-Pyrimidine Derivatives
| Compound | Substituent (R) | EGFR IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Ethyl | 12 | 0.15 |
| 3-Methyl analogue (CAS: 1058232-18-0) | Methyl | 28 | 0.23 |
| 4-Ethoxyphenyl analogue (CAS: 920185-25-7) | Ethoxy | 18 | 0.09 |
Key trends:
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Ethyl substitution improves target affinity over methyl by 2.3-fold .
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Bulky cyclohexyl groups reduce aqueous solubility but enhance membrane permeability .
Future Research Directions
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